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Compound of Interest
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Cat. No.: B10775161

In the journey from a promising new chemical entity (NCE) to a viable drug candidate, the
selection of an appropriate solid form is a critical decision point that profoundly influences the
entire development trajectory.[1] While the intrinsic pharmacological activity resides in the core
molecule, its ability to be manufactured consistently, remain stable, and become bioavailable to
the patient is dictated by its physicochemical properties. For many weakly basic active
pharmaceutical ingredients (APIs), conversion to a salt form is a necessary and highly effective
strategy to overcome inherent liabilities.[2][3]

The hydrochloride (HCI) salt is one of the most frequently utilized salt forms in the
pharmaceutical industry. The rationale for this prevalence is multifaceted. Forming a
hydrochloride salt can significantly enhance the aqueous solubility and dissolution rate of a
drug, which are often rate-limiting steps for oral absorption.[4][5][6] Furthermore, HCI salts are
typically crystalline solids with higher melting points compared to their free base counterparts,
which may be oils or less stable solids.[5][7] This crystallinity imparts better handling and
processing characteristics, crucial for robust formulation development into tablets or capsules.

[5]

This guide provides a comprehensive framework for the physicochemical characterization of a
hypothetical drug candidate, A1B1 hydrochloride. We will move beyond a simple checklist of
tests, delving into the causality behind each experimental choice and outlining self-validating
protocols. The objective is to build a holistic understanding of A1B1 HCI's properties, enabling
data-driven decisions to mitigate risks and accelerate its path through development.
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Section 1: Aqueous Solubility and Dissolution Rate
— The Gateway to Bioavailability

For an orally administered drug, absorption can only occur after it has dissolved in the
gastrointestinal fluids.[8] Therefore, assessing the solubility and dissolution rate of A1B1 HCl is
the foundational step in evaluating its potential. Poorly water-soluble drugs often face
challenges in achieving therapeutic plasma concentrations, necessitating higher doses and
leading to greater variability in patient response.[8]

The Causality of pH-Dependent Solubility: A1B1, as a weak base, is expected to have low
intrinsic solubility. By forming the hydrochloride salt, we introduce an ionic species that is
generally more soluble in water.[5][7] This solubility, however, will be highly dependent on the
pH of the medium. In the acidic environment of the stomach (pH 1-3), the salt will remain
ionized and is expected to be highly soluble. As it transitions to the higher pH of the small
intestine (pH 5-7.5), the equilibrium may shift back towards the less soluble free base,
potentially leading to precipitation. Understanding this pH-solubility profile is paramount for
predicting in vivo behavior.

Experimental Protocol: Kinetic Solubility Assessment in
Biorelevant Media

This protocol determines the solubility of A1B1 HCI across a physiologically relevant pH range,
which is essential for its Biopharmaceutics Classification System (BCS) categorization.[9][10]
[11]

Preparation of Media: Prepare buffered solutions at pH 1.2 (Simulated Gastric Fluid, SGF),
pH 4.5, and pH 6.8 (Simulated Intestinal Fluid, SIF).

o Stock Solution Preparation: Prepare a high-concentration stock solution of A1B1 HCl in
dimethyl sulfoxide (DMSO).

o Assay Plate Preparation: Dispense the buffered media into a 96-well microplate.

o Compound Addition: Add a small volume of the DMSO stock solution to the buffered media
to initiate precipitation. The final DMSO concentration should be kept low (<1%) to minimize
co-solvent effects.
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» Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system

to reach kinetic equilibrium.

o Separation: Filter the plate to separate the precipitated solid from the saturated solution.

e Quantification: Analyze the filtrate using a validated High-Performance Liquid

Chromatography with Ultraviolet detection (HPLC-UV) method to determine the

concentration of dissolved A1B1 HCI.[12][13] A calibration curve prepared from known

standards must be used for accurate quantification.

o System Suitability: The HPLC system must pass suitability tests (e.g., retention time, peak

area precision for replicate injections of a standard) before analyzing samples.

ion: pH-Solubili le of |

. Mean Solubility o BCS Solubility
pH of Medium Standard Deviation
(ng/mL) Class*
1.2 1550 75 High
45 820 41 High
6.8 95 12 Low

Based on the highest
projected human dose
being soluble in <250

mL of media.

Dissolution Rate: Simulating In Vivo Release

While solubility provides an equilibrium value, the dissolution rate measures how quickly the

solid drug dissolves.[14] This is a critical quality attribute for the final drug product and is used

for batch-to-batch quality control.[15] For drugs where dissolution is the rate-limiting step to

absorption (BCS Class 2), a strong in vitro-in vivo correlation (IVIVC) can often be established.

[14]
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Experimental Protocol: USP Apparatus 2 (Paddle)
Dissolution Test

This method is a standard for evaluating the dissolution of solid oral dosage forms like tablets
and capsules.[12][14][15]

Apparatus Setup: Assemble the USP Apparatus 2 (Paddle) with 900 mL of 0.1 N HCI (pH
1.2) as the dissolution medium, maintained at 37 + 0.5°C. Set the paddle speed to 50 RPM.

o Deaeration: Ensure the dissolution medium is properly deaerated to prevent outgassing,
which can interfere with the test.[16]

o Sample Introduction: Place one tablet/capsule of A1B1 HCI into each vessel.

o Sampling: Withdraw aliquots (e.g., 5 mL) of the medium at predetermined time points (e.g.,
5, 10, 15, 30, 45, and 60 minutes). Immediately replace the withdrawn volume with fresh,

pre-warmed medium.

o Analysis: Filter the samples and analyze the concentration of A1B1 HCI using a validated
HPLC-UV method.

o Specification: For an immediate-release product, a typical specification might be not less
than 85% (Q=80%) of the drug dissolved in 60 minutes.[17]

Section 2: Solid-State Characterization and
Polymorphism

The arrangement of molecules in a crystal lattice defines the solid form of an API. An API can
exist in multiple crystalline forms known as polymorphs, which have the same chemical
composition but different physical properties.[18] An uncontrolled polymorphic transformation
during manufacturing or storage can lead to significant changes in solubility, dissolution, and
bioavailability, potentially rendering a drug product ineffective or unsafe.[19][20] Therefore,
identifying the most stable polymorph of A1B1 HCI is a non-negotiable step in development.

The Causality of Polymorphic Impact: The stability of a polymorph is related to its lattice
energy. The most stable form has the lowest energy and typically the lowest solubility.
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Metastable forms have higher energy and higher solubility but can convert to the more stable

form over time, especially in the presence of heat or solvent.[21] This is why a thorough

polymorph screen is essential; we must ensure that the form chosen for development is the

most thermodynamically stable under relevant processing and storage conditions.

Core Solid-State Analytical Techniques

A combination of analytical techniques is required for a comprehensive solid-state

characterization.[13][22]

Powder X-ray Diffraction (PXRD): This is the primary tool for identifying crystalline phases.
Each polymorph will produce a unique diffraction pattern, acting as a fingerprint for that
specific crystal form.

Differential Scanning Calorimetry (DSC): This technique measures the heat flow into or out
of a sample as it is heated. It is used to determine melting point, purity, and detect
polymorphic transitions.

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a
function of temperature. It is crucial for identifying the presence of water (hydrates) or
residual solvents (solvates).

Experimental Protocol: Polymorph Screening for A1B1
HCI

Objective: To discover as many crystalline forms of A1B1 HCI as possible and identify the
most thermodynamically stable form.

Crystallization Methods: Subject A1B1 HCI to a wide range of crystallization conditions:

o Solvent Variation: Attempt crystallization from a diverse panel of solvents (e.g., methanol,
ethanol, acetone, ethyl acetate, water) with varying polarities and hydrogen bonding
capabilities.

o Cooling Rate: Employ both rapid cooling (crash cooling) and slow, controlled cooling to
favor the formation of different kinetic and thermodynamic forms.
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o Evaporation: Allow solvents to evaporate slowly at different temperatures.

o Slurry Experiments: Stir A1B1 HCI in various solvents at different temperatures for an
extended period (e.g., 7 days). This competitive equilibration experiment is a powerful
method for identifying the most stable form in a given solvent system.

o Characterization: Analyze the solid material resulting from each experiment using PXRD. If a
new pattern is observed, it represents a potential new polymorph.

o Further Analysis: Characterize each unique polymorph using DSC (to determine its melting
point and thermal behavior) and TGA (to check for solvate/hydrate formation).

 Stability Assessment: The form that is consistently produced in competitive slurry
experiments and typically has the highest melting point is often the most thermodynamically
stable.

Visualization: Physicochemical Characterization
Workflow
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Caption: Integrated workflow for the physicochemical characterization of A1B1 HCI.

Section 3: Hygroscopicity - Managing Moisture
Interaction

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[23][24]
This is a critical property to evaluate because moisture uptake can have numerous detrimental
effects, including chemical degradation (e.g., hydrolysis), changes in crystal structure (hydrate
formation), and poor physical properties like caking and impaired powder flow, which can
disrupt manufacturing processes.[25][26]

The Causality of Moisture Uptake: The interaction between water molecules and the surface of
the crystalline solid is driven by the chemical nature of the API. For an ionic salt like A1B1 HCI,
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the presence of charged sites and potential for hydrogen bonding can make it susceptible to
moisture sorption. Understanding the extent and rate of water uptake under different relative
humidity (RH) conditions is essential for defining appropriate packaging, storage, and handling
procedures.[25]

Experimental Protocol: Dynamic Vapor Sorption (DVS)
Analysis

DVS is the gold standard for assessing hygroscopicity. It measures the change in mass of a
sample as it is exposed to a precisely controlled stream of humidified air.

o Sample Preparation: Place a small amount (e.g., 10 mg) of A1B1 HCI onto the DVS
microbalance.

e Drying: Dry the sample in situ under a stream of dry nitrogen (0% RH) until a stable mass is
achieved. This establishes the dry reference mass.

e Sorption Isotherm: Increase the RH in a stepwise manner (e.g., from 0% to 90% in 10% RH
increments). At each step, wait for the sample mass to equilibrate before moving to the next
RH level.

o Desorption Isotherm: Subsequently, decrease the RH in a stepwise manner from 90% back
down to 0% to assess the reversibility of the water uptake.

o Data Analysis: Plot the percentage change in mass versus RH. The shape of the resulting
isotherm provides insight into the sorption mechanism.

Data Presentation: Hygroscopicity Classification of
A1B1 HCI

The results are typically classified according to standards such as the European
Pharmacopoeia (Ph. Eur.).[24]
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Mass Increase (at 25°C /

Classification 80% RH) A1B1 HCI Result
Non-hygroscopic <0.2%

Slightly hygroscopic 2 0.2% and < 2% v

Hygroscopic > 2% and < 15%

Very hygroscopic >15%

) Sufficient water is absorbed to
Deliquescent o
form a liquid

Based on a hypothetical mass
increase of 1.5% for A1B1 HCI.

The DVS results indicate that A1B1 HCl is slightly hygroscopic. This is a favorable outcome,
suggesting that with standard controls and appropriate packaging (e.g., induction-sealed
containers with desiccants), moisture-related risks can be effectively managed.

Section 4: Chemical Stability - Ensuring Product
Quality Over Time

A drug substance must remain stable throughout its shelf life to ensure it is both safe and
effective. Stability testing is a regulatory requirement that evaluates the influence of
environmental factors such as temperature, humidity, and light on the quality of the API1.[27]
These studies are used to identify degradation products, establish degradation pathways, and
determine the appropriate re-test period and storage conditions.[27][28]

The Causality of Degradation: Chemical degradation involves the breaking or formation of
chemical bonds. Common pathways include hydrolysis, oxidation, and photolysis. A
comprehensive stability program subjects the API to accelerated (stress) conditions to predict
its long-term stability and identify potential liabilities early.[27] The data generated are
foundational for regulatory submissions.[29]

Experimental Protocol: ICH-Compliant Stability Study
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This protocol is based on the International Council for Harmonisation (ICH) Q1A(R2) guideline.
[30][31]

» Batch Selection: Place at least three primary batches of A1B1 HCI on stability.[31] The
material should be representative of the final manufacturing process.

o Storage Conditions: Store samples in controlled-environment chambers under the following
conditions:

o Long-Term: 25°C + 2°C / 60% RH = 5% RH
o Accelerated: 40°C + 2°C / 75% RH + 5% RH
e Testing Frequency:
o Long-Term: Testat 0, 3, 6, 9, 12, 18, 24, and 36 months.[30][32]
o Accelerated: Test at 0, 3, and 6 months.[30][32]
» Analytical Tests: At each time point, perform a suite of stability-indicating tests, including:
o Assay: To determine the potency of A1B1 HCI.

o Related Substances (Impurities): To quantify known and unknown degradation products.
This is typically done using a gradient HPLC method.

o Appearance: Visual inspection for changes in color or physical form.
o Water Content: To monitor moisture changes.
o PXRD: To confirm that no polymorphic transformations have occurred.

o Self-Validation: The stability-indicating HPLC method must be fully validated to demonstrate
it can separate the API from all potential degradation products and impurities.

Data Presentation: Summary of Accelerated Stability
Data for A1B1 HCI (6 Months)
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3 Months @ 6 Months @

Test Specification Time 0
40°C/75%RH 40°C/75%RH

White to off-white

Appearance Conforms Conforms Conforms
powder

Assay (%) 98.0 - 102.0 99.8 99.5 90.1

Impurity A (%) <0.15 <0.05 0.06 0.08

Total Impurities
<05 0.08 0.11 0.15

(%)

PXRD Form | Conforms Conforms Conforms

The data show that A1B1 HCI is highly stable under accelerated conditions, with minimal
degradation and no change in its solid form. This provides strong confidence in its long-term
stability under the recommended storage conditions.

Visualization: Salt Selection and Development Decision
Tree
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Caption: Decision-making process for salt selection in early drug development.

© 2026 BenchChem. All rights reserved. 12 /17 Tech Support


https://www.benchchem.com/product/b10775161?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Conclusion

The comprehensive physicochemical characterization of A1B1 hydrochloride reveals a
candidate with a promising profile for further development. Its conversion to the hydrochloride
salt successfully addressed the anticipated solubility limitations of the free base, and the
identified stable polymorph demonstrates favorable properties. The compound is only slightly
hygroscopic and exhibits excellent chemical stability under stressed conditions.

This in-depth analysis, grounded in the causality of physicochemical principles and executed
with robust, self-validating protocols, provides the necessary foundation of knowledge. The
data generated in these studies are not merely a collection of results; they form an integrated
dataset that informs formulation design, defines manufacturing controls, establishes packaging
and storage conditions, and underpins the regulatory filings that will be required to move A1B1
HCI into clinical trials and ultimately to patients.

References
e What is Hydrochloride? — Definition & Chemical Explained. (2025). UK Meds Online.

e Hydrochloride salt: Significance and symbolism. (2025). Wisdom Library.

e Salt Forms of Drugs and Absorption. WORLD JOURNAL OF PHARMACEUTICAL
RESEARCH.

 Why Are Many Active Pharmaceutical Ingredients Formulated as Hydrochloride (HCI) Salts?.
(2025). Pharma Info Nepal.

» Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and
overcome: An Overview. Pharmalnfo.

e Drug solubility: why testing early m

o Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Consider

e Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies.
(2012). Taylor & Francis Online.

» Hygroscopicity Testing. BOC Sciences.

» Salt Selection in Drug Development. Pharmaceutical Technology.

e |ICH Guidelines: Drug Stability Testing Essentials. (2025). AMSbiopharma.

e An Overview of the Biopharmaceutics Classification System (BCS). (2024). GSC Online
Press.

o API: solid state robust characterization in key to cut costs and time!.

e DISSOLUTION TEST FOR SOLID ORAL DOSAGE FORMS.

» Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A
Systematic Approach. (2016).

© 2026 BenchChem. All rights reserved. 13/17 Tech Support


https://www.benchchem.com/product/b10775161?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Drug Solubility: Importance and Enhancement Techniques. (2014). PMC.

Q1A(R2) Guideline. ICH.

The Basics of Polymorphism: A Comprehensive Introduction to Its Significance in the
Pharmaceutical Industry. (2023). Nishka Research.

Chapter 3. Analytical Techniques in Solid-state Characterization.

Dissolution Testing of Immediate Release Solid Oral Dosage Forms. FDA.

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific
guideline. (2003). European Medicines Agency (EMA).

Stability testing of existing active substances and related finished products. (2023).
European Medicines Agency (EMA).

Effect of Polymorphism Formul

The Importance of Solubility for New Drug Molecules. (2020).

Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug Disposition
System in Dosage form Development: A System

Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities.
The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of
Solid Drugs. PubMed.

FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS. FIP.
Biopharmaceutics Classific

Solid State characteriz

Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical
products. The Royal Society of Chemistry.

(PDF) Hygroscopicity categorization of pharmaceutical solids by gravimetric sorption
analysis: A systematic approach.

Salt selection in drug development. (2025).

Q 1 A (R2) Stability Testing of new Drug Substances and Products. European Medicines
Agency (EMA).

The Importance of Solubility for New Drug Molecules. (2020). Biomedical and Pharmacology
Journal.

Data-driven approach to mitigate quality impact of hygroscopic pharmaceutical raw materials
throughout the supply chain. (2022). Pharma Excipients.

API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. Asian
Journal of Pharmacy and Technology.

POLYMORPHISM OF PHARMACEUTICALS — SIGNIFICANCE AND SELECTED
IDENTIFICATION METHODS. Jagiellonskie Centrum Innowaciji.

Dissolution Testing: An overview. RSSL.

Annex 10 - ICH. WHO.

BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED BIOWAIVERS. (2019). ICH.

© 2026 BenchChem. All rights reserved. 14 /17 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

ANALYTICAL TESTING-ACCURATE AND COMPLETE CHARACTERIZ

API Characteriz

(PDF) Pharmaceutical polymorphism: The phenomenon affecting the performance of drug
and an approach to enhance drug solubility, stability and bioavailability. (2025).

4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
The Biopharmaceutical Classification System (BCS) and its Influence on Formulation
Development and Bioavailability. Hilaris Publisher.

In Vitro Dissolution Testing For Solid Oral Dosage Forms. Agno Pharmaceuticals.

ICH Q1 Guideline on stability testing of drug substances and drug products. (2025).
European Medicines Agency (EMA).

Q1 Stability Testing of Drug Substances and Drug Products. (2025). FDA.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. researchgate.net [researchgate.net]

2. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations -
PMC [pmc.ncbi.nlm.nih.gov]

. pharmtech.com [pharmtech.com]

. wisdomlib.org [wisdomlib.org]

. pharmainfonepal.com [pharmainfonepal.com]
. pubs.acs.org [pubs.acs.org]

. ukmedsonline.co.uk [ukmedsonline.co.uk]

. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nim.nih.gov]

© 00 N o o b~ W

. gsconlinepress.com [gsconlinepress.com]

10. Emerging Role of Biopharmaceutical Classification and Biopharmaceutical Drug
Disposition System in Dosage form Development: A Systematic Review - PMC
[pmc.ncbi.nim.nih.gov]

11. hilarispublisher.com [hilarispublisher.com]

© 2026 BenchChem. All rights reserved. 15/17 Tech Support


https://www.benchchem.com/product/b10775161?utm_src=pdf-custom-synthesis
https://www.researchgate.net/publication/286014485_Salt_selection_in_drug_development
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6100526/
https://www.pharmtech.com/view/salt-selection-drug-development
https://www.wisdomlib.org/concept/hydrochloride-salt
https://pharmainfonepal.com/why-are-many-active-pharmaceutical-ingredients-formulated-as-hydrochloride-hcl-salts/
https://pubs.acs.org/doi/abs/10.1021/op000018u
https://ukmedsonline.co.uk/blogs/news/what-is-hydrochloride-chemical-properties
https://pmc.ncbi.nlm.nih.gov/articles/PMC3399483/
https://gsconlinepress.com/journals/gscbps/sites/default/files/GSCBPS-2021-0012.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780568/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9780568/
https://www.hilarispublisher.com/open-access/the-biopharmaceutical-classification-system-bcs-and-its-influence-on-formulation-development-and-bioavailability.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENBHE Foundational & Exploratory

Check Availability & Pricing

o 12.
e 13.
o 14
e 15
e 16.
o 17.
e 18.
e 19.
e 20.

altasciences.com [altasciences.com]
analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
agnopharma.com [agnopharma.com]

rssl.com [rssl.com]

who.int [who.int]

fda.gov [fda.gov]

veeprho.com [veeprho.com]

nishkaresearch.com [nishkaresearch.com]

The Effects of Polymorphism on Physicochemical Properties and Pharmacodynamics of

Solid Drugs - PubMed [pubmed.ncbi.nim.nih.gov]

o 21.
o 22.
o 23.
o 24.
o 25.
o 26.
o 27.
o 28.
o 29.

jagiellonskiecentruminnowaciji.pl [jagiellonskiecentruminnowacji.pl]

alfatestlab.com [alfatestlab.com]

pharmainfo.in [pharmainfo.in]

asiapharmaceutics.info [asiapharmaceutics.info]

solutions.bocsci.com [solutions.bocsci.com]

pharmaexcipients.com [pharmaexcipients.com]

ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
rsc.org [rsc.org]

ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific

guideline | European Medicines Agency (EMA) [ema.europa.eu]

e 30.
e 31.
e 32.

database.ich.org [database.ich.org]
ema.europa.eu [ema.europa.eu]

ema.europa.eu [ema.europa.eu]

¢ To cite this document: BenchChem. [Introduction: The Strategic Imperative of Hydrochloride
Salt Selection]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10775161#physicochemical-properties-of-alb1-
hydrochloride-for-drug-discovery]

Disclaimer & Data Validity:

© 2026 BenchChem. All rights reserved. 16 /17 Tech Support


https://www.altasciences.com/sites/default/files/2024-09/the-altascientist-issue-40-analytical-testing.pdf
https://analyzing-testing.netzsch.com/en/know-how/glossary/api-characterization
https://agnopharma.com/technical-briefs/in-vitro-dissolution-testing-for-solid-oral-dosage-forms/
https://www.rssl.com/media/vc3dzm43/rssl-dissolution-testing-poster.pdf
https://www.who.int/docs/default-source/medicines/norms-and-standards/current-projects/qas20-837-dissolution-test-for-solid-oral-dosage-forms.pdf?sfvrsn=f712c6df_2
https://www.fda.gov/media/70936/download
https://veeprho.com/effect-of-polymorphism-on-the-formulations/
https://nishkaresearch.com/the-basics-of-polymorphism-a-comprehensive-introduction-to-its-significance-in-the-pharmaceutical-industry/
https://pubmed.ncbi.nlm.nih.gov/29766778/
https://pubmed.ncbi.nlm.nih.gov/29766778/
https://www.jagiellonskiecentruminnowacji.pl/wp-content/uploads/2019/07/polimorphism_072019-1.pdf
https://www.alfatestlab.com/en/api-solid-state-robust-characterization-in-key-to-cut-costs-and-time/
http://pharmainfo.in/jpsr/Documents/Volumes/vol11Issue01/jpsr11011902.pdf
https://www.asiapharmaceutics.info/index.php/ajp/article/download/867/523/2068
https://www.solutions.bocsci.com/hygroscopicity-testing.htm
https://www.pharmaexcipients.com/news/quality-impact-hygroscopic-pharmaceutical-raw-materials/
https://amsbiopharma.com/ich-guidelines-drug-stability-testing/
https://www.rsc.org/suppdata/c5/ra/c5ra07716h/c5ra07716h1.pdf
https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline
https://www.ema.europa.eu/en/ich-q1a-r2-stability-testing-new-drug-substances-drug-products-scientific-guideline
https://database.ich.org/sites/default/files/Q1A%28R2%29%20Guideline.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/ich-q-1-r2-stability-testing-new-drug-substances-and-products-step-5_en.pdf
https://www.ema.europa.eu/en/documents/scientific-guideline/guideline-stability-testing-stability-testing-existing-active-substances-and-related-finished-products_en.pdf
https://www.benchchem.com/product/b10775161#physicochemical-properties-of-a1b1-hydrochloride-for-drug-discovery
https://www.benchchem.com/product/b10775161#physicochemical-properties-of-a1b1-hydrochloride-for-drug-discovery
https://www.benchchem.com/product/b10775161#physicochemical-properties-of-a1b1-hydrochloride-for-drug-discovery
https://www.benchchem.com/product/b10775161#physicochemical-properties-of-a1b1-hydrochloride-for-drug-discovery
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10775161?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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